

An In-depth Technical Guide to the Stability and Degradation of Desmethyl Carbodenafil

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Compound of Interest

Compound Name: Desmethyl Carbodenafil

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Introduction: Unveiling Desmethyl Carbodenafil

Desmethyl carbodenafil is a potent synthetic compound recognized as an analogue of sildenafil, the active ingredient in several approved medications for erectile dysfunction.[1][2] Structurally, it is the N-desmethyl derivative of carbodenafil, meaning it lacks a methyl group on the piperazine ring.[3] Like its parent compounds, **desmethyl carbodenafil** functions as a phosphodiesterase type 5 (PDE5) inhibitor.[2] The inhibition of the PDE5 enzyme leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation and vasodilation.[4][5][6] This mechanism of action is central to its physiological effects.

Despite its pharmacological activity, **desmethyl carbodenafil** is not an approved pharmaceutical ingredient. It has been identified as an undeclared adulterant in a variety of consumer products, particularly those marketed as "natural" or "herbal" supplements for male enhancement.[1][2] The presence of this unapproved and uncharacterized substance in such products poses a significant public health risk. Therefore, a thorough understanding of its chemical stability and degradation profile is paramount for regulatory bodies, forensic laboratories, and researchers involved in the identification and safety assessment of such illicit products.

This technical guide provides a comprehensive overview of the stability of **desmethyl carbodenafil** and its potential degradation products. Due to the limited availability of direct stability studies on **desmethyl carbodenafil**, this guide will draw upon established knowledge of the degradation pathways of its close structural analogue, sildenafil, to infer its stability profile.

Chemical Profile of Desmethyl Carbodenafil

A foundational understanding of the chemical structure of **desmethyl carbodenafil** is essential to predict its stability and degradation pathways.

Property	Value	Source
Chemical Name	5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	[3]
Molecular Formula	C23H30N6O3	[3]
Molecular Weight	438.5 g/mol	[3]
Synonyms	Norcarbodenafil, Desmethylcarbodenafil	[3]

Below is a diagram illustrating the chemical structure of **desmethyl carbodenafil**.

Caption: Chemical structure and key functional groups of **desmethyl carbodenafil**.

Predicted Stability Profile and Degradation Pathways

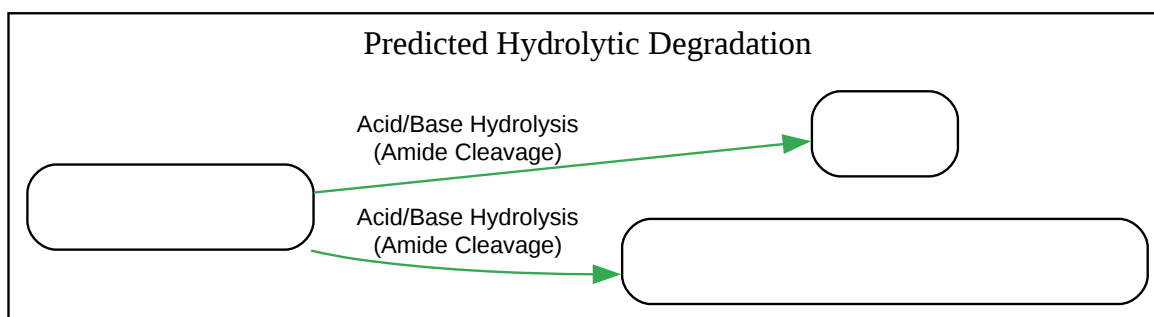
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[7] While specific forced degradation data for **desmethyl carbodenafil** is not readily available in the scientific literature, extensive studies on sildenafil offer a reliable framework for predicting its behavior under various stress conditions.[8][9][10][11]

The following sections outline the predicted degradation pathways of **desmethyl carbodenafil** based on the known degradation of sildenafil.

Hydrolytic Degradation (Acidic and Alkaline Conditions)

Sildenafil has been shown to be susceptible to degradation under both acidic and alkaline conditions, although to varying extents.[8][9] It is anticipated that **desmethyl carbodenafil** will exhibit similar behavior.

- **Acidic Hydrolysis:** Under acidic conditions, the amide linkage is a potential site for hydrolysis. Cleavage of this bond would result in the formation of two primary degradation products: the pyrazolopyrimidinone core with a carboxylic acid group and piperazine.
- **Alkaline Hydrolysis:** Alkaline conditions are also expected to promote the hydrolysis of the amide bond. Sildenafil demonstrates notable degradation under alkaline stress.[7] Therefore, it is plausible that **desmethyl carbodenafil** will also be significantly degraded under these conditions.



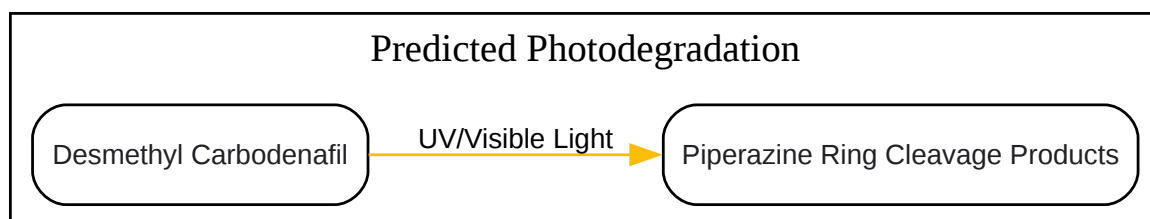
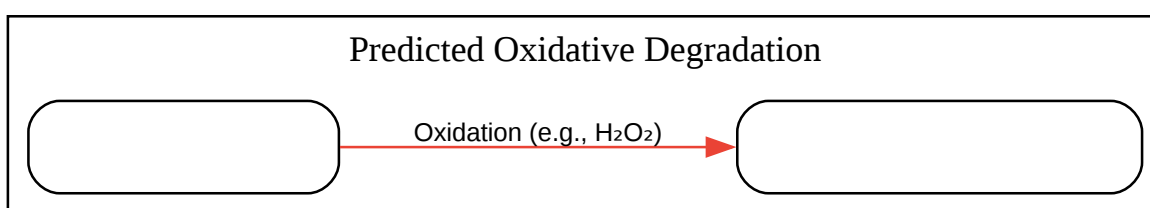
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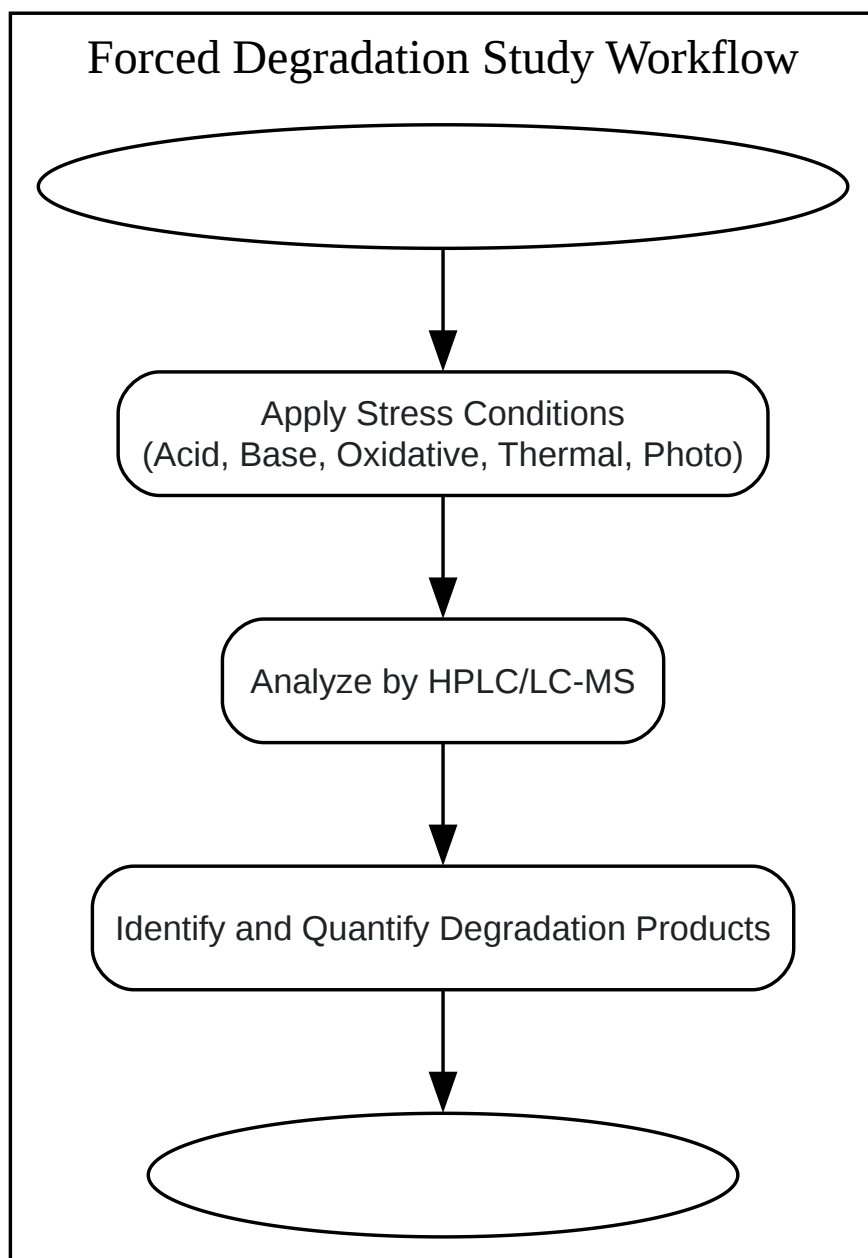
Caption: Predicted hydrolytic degradation pathway of **desmethyl carbodenafil**.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. Sildenafil is known to be particularly susceptible to oxidation, with the primary degradation product being sildenafil N-oxide.^{[9][11]}

Given the presence of the piperazine ring, which contains a secondary amine, **desmethyl carbodenafil** is also expected to be highly susceptible to oxidation. The nitrogen atom in the piperazine ring is a likely site for oxidation, leading to the formation of an N-oxide derivative. Other potential sites of oxidation include the pyrazolopyrimidinone ring system.





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